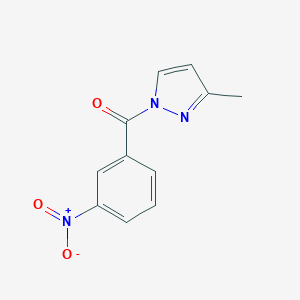

1-{3-nitrobenzoyl}-3-methyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9N3O3 |

|---|---|

Molecular Weight |

231.21 g/mol |

IUPAC Name |

(3-methylpyrazol-1-yl)-(3-nitrophenyl)methanone |

InChI |

InChI=1S/C11H9N3O3/c1-8-5-6-13(12-8)11(15)9-3-2-4-10(7-9)14(16)17/h2-7H,1H3 |

InChI Key |

AMXVKVKDUFKZDZ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=NN(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-{3-nitrobenzoyl}-3-methyl-1H-pyrazole, a full assignment would require a suite of NMR experiments.

1H NMR Studies

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrazole (B372694) and the nitrobenzoyl rings.

Pyrazole Ring Protons: The 3-methyl-1H-pyrazole ring has two aromatic protons (H4 and H5). These would appear as doublets due to mutual coupling. The proton at the 5-position (adjacent to the N-acyl group) would likely be shifted further downfield compared to the proton at the 4-position.

Methyl Protons: The methyl group at the 3-position would appear as a sharp singlet, typically in the range of 2.3-2.5 ppm.

Nitrobenzoyl Ring Protons: The 3-nitrobenzoyl moiety has four aromatic protons. Due to the meta-substitution pattern of the nitro group, a complex splitting pattern is expected. One would anticipate signals corresponding to H2', H4', H5', and H6' of the phenyl ring, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nitro and carbonyl groups.

13C NMR Spectroscopy

The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The benzoyl carbonyl carbon is expected to resonate significantly downfield, typically in the 165-170 ppm region.

Pyrazole Ring Carbons: Three distinct signals for the pyrazole ring carbons (C3, C4, and C5) would be visible. The C3 and C5 carbons, being attached to nitrogen, would appear at different shifts than the C4 carbon. The carbon bearing the methyl group (C3) would be readily identifiable.

Methyl Carbon: The methyl carbon signal would appear upfield, generally below 20 ppm.

Nitrobenzoyl Ring Carbons: Six signals would correspond to the carbons of the nitrobenzoyl ring. The carbon attached to the nitro group (C3') and the carbon attached to the carbonyl group (C1') would have characteristic chemical shifts influenced by these powerful electron-withdrawing groups.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, NOESY)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals, especially for the complex aromatic regions.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish proton-proton coupling relationships. derpharmachemica.com It would confirm the connectivity between the H4 and H5 protons of the pyrazole ring and delineate the coupling network within the four protons of the 3-nitrobenzoyl ring. nist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. chemicalbook.com This could be used to confirm the orientation of the benzoyl group relative to the pyrazole ring by observing correlations between protons on the two different ring systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the straightforward assignment of which proton is attached to which carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong band corresponding to the C=O (carbonyl) stretching of the amide linkage would be prominent, typically around 1680-1700 cm⁻¹. Strong characteristic bands for the nitro group (NO₂) would also be present, specifically the asymmetric and symmetric stretching vibrations, usually found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Other bands would include C=N and C=C stretching from the aromatic rings and C-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often give strong signals in Raman spectra. The symmetric stretch of the nitro group is also typically Raman active.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₁₁H₉N₃O₃, molecular weight: 231.21 g/mol ).

Key fragmentation pathways would likely involve the cleavage of the N-C bond between the pyrazole ring and the carbonyl group. This would lead to major fragments corresponding to the 3-nitrobenzoyl cation ([O₂NC₆H₄CO]⁺, m/z 150) and the 3-methyl-pyrazole fragment. Further fragmentation of the 3-nitrobenzoyl cation, such as the loss of NO₂ to form the benzoyl cation ([C₆H₄CO]⁺), would also be expected. General fragmentation patterns for pyrazole rings often involve the loss of HCN or N₂.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis absorption data (such as λmax values and molar absorptivity coefficients) for this compound was found in the available literature. This information is crucial for understanding the electronic transitions within the molecule.

X-ray Diffraction and Single-Crystal Structure Analysis

Detailed crystallographic data, including crystal system, space group, unit cell dimensions, and key bond lengths and angles for this compound, are not available in the public domain. A single-crystal X-ray diffraction study, which would provide this information, has not been published or indexed in the searched scientific databases.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. DFT calculations are used to study the electronic structure, geometry, and reactivity of compounds like 1-{3-nitrobenzoyl}-3-methyl-1H-pyrazole. These studies are typically performed using specific functionals, such as B3LYP, coupled with a basis set like 6-311++G(d,p), to solve the Schrödinger equation approximately.

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. This procedure calculates the energy at an initial geometry and systematically searches for a new geometry with lower energy until a minimum is found. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.

By exploring the potential energy surface, researchers can identify not only the global minimum (the most stable conformer) but also local minima (other stable conformers) and the transition states that connect them. This provides insight into the molecule's flexibility and the energy barriers to conformational change. For instance, the orientation of the 3-nitrobenzoyl group relative to the 3-methyl-1H-pyrazole ring is a key conformational variable. DFT studies on related N-phenylpyrazole derivatives have been used to confirm that specific isomers are more stable than others.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: Specific calculated values for this molecule are not available in the cited literature. This table illustrates the typical parameters obtained from geometry optimization.

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C=O | Data not available |

| Bond Length | N-N (pyrazole) | Data not available |

| Bond Length | C-NO₂ | Data not available |

| Bond Angle | O-C-N (benzoyl) | Data not available |

| Dihedral Angle | Pyrazole (B372694) Ring - Benzoyl Ring | Data not available |

Following geometry optimization, a vibrational frequency analysis is typically performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. The calculation provides a set of normal vibrational modes and their corresponding frequencies.

Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or rocking of particular bonds or functional groups. For this compound, this would allow for the unambiguous assignment of vibrations corresponding to the C=O stretch of the benzoyl group, symmetric and asymmetric stretches of the NO₂ group, and various modes of the pyrazole and benzene (B151609) rings. In studies of similar molecules like 4-methyl-3-nitrobenzoic acid, characteristic vibrations for the nitro group (asymmetric and symmetric stretching, deformation, and rocking) have been successfully assigned using PED analysis scirp.org.

Table 2: Illustrative Vibrational Mode Assignments for this compound Note: Specific calculated frequencies and PED values for this molecule are not available in the cited literature. This table exemplifies the output of a typical vibrational analysis.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Contribution (%) (Illustrative) |

| C-H Stretch (Aromatic) | Data not available | Data not available |

| C=O Stretch | Data not available | Data not available |

| NO₂ Asymmetric Stretch | Data not available | Data not available |

| NO₂ Symmetric Stretch | Data not available | Data not available |

| Pyrazole Ring Deformation | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these predictions. rsc.orgiu.edu.sa

The GIAO method calculates the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. For this compound, this would provide predicted chemical shifts for each unique proton and carbon atom, helping to assign the signals in an experimental spectrum to specific parts of the molecular structure. Studies on other pyrazole derivatives have shown that DFT methods can accurately predict chemical shifts, although the accuracy can depend on the chosen functional and basis set. nih.gov

Frontier Molecular Orbital (FMO) theory is used to understand and predict chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the analysis would likely show the HOMO distributed across the pyrazole and benzoyl rings, while the LUMO would be expected to be localized significantly on the electron-withdrawing nitrobenzoyl moiety, indicating this region is the primary site for nucleophilic attack.

Table 3: Frontier Molecular Orbital Properties (Illustrative) Note: Specific calculated energy values for this molecule are not available in the cited literature.

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen or nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atoms of the pyrazole ring. researchgate.netresearchgate.net These sites would be the preferred locations for interactions with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms. This analysis provides a chemically intuitive map of the charge distribution and reactive centers of the molecule. mdpi.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD simulations provide a dynamic view of its conformational changes and interactions with its environment, such as a solvent or a biological receptor. researchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Ligand-Target Binding Affinity Prediction

There are no specific studies available that report the predicted binding affinity of this compound with any particular protein target. Binding affinity, often expressed as the binding energy (e.g., in kcal/mol), is a crucial parameter in determining the potential efficacy of a compound as an inhibitor or activator of a protein. While studies on other pyrazole derivatives have shown a range of binding energies against various targets, this data is not directly transferable to this compound.

Analysis of Binding Modes and Interactions

Detailed analyses of the binding modes and specific molecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) between this compound and any protein target are not documented in the available scientific literature. Such analyses are critical for understanding the mechanism of action at a molecular level and for guiding further structural modifications to improve binding.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR and CoMFA are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new, unsynthesized compounds. A search of the scientific literature did not retrieve any QSAR or CoMFA studies that include this compound as part of the training or test set. Therefore, no predictive models for its biological activity based on these methods have been reported.

Theoretical Mechanistic Studies

Theoretical mechanistic studies employ quantum chemical methods to investigate the reaction mechanisms, transition states, and electronic properties of molecules. No theoretical studies focused on the reaction mechanisms or electronic structure of this compound have been found. Such studies would provide valuable insights into its reactivity and potential metabolic pathways.

Chemical Reactivity and Mechanistic Studies

Reactivity at the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms with different chemical environments. mdpi.com The N1 nitrogen is acylated, making it part of an amide-like linkage. This significantly reduces its basicity and nucleophilicity due to the electron-withdrawing effect of the adjacent carbonyl group. Consequently, electrophilic attack or protonation at N1 is highly unfavorable.

In contrast, the N2 nitrogen is a pyridine-like, sp²-hybridized atom that retains its basic and nucleophilic character. mdpi.com This nitrogen is the primary site for reactions with electrophiles and acids.

Alkylation and Amination: The N2 atom can act as a nucleophile in reactions with alkylating or aminating agents. For instance, the reaction of nitropyrazoles with agents like bromoacetone (B165879) or hydroxylamine-O-sulfonic acid leads to N-alkylation or N-amination, respectively, at the unsubstituted ring nitrogen. researchgate.net While the substrate in this case is already N1-substituted, similar reactivity at the N2 position could be anticipated, leading to quaternary pyrazolium (B1228807) compounds.

Transformations Involving the Methyl Substituent

The methyl group at the C3 position of the pyrazole ring is a potential site for various chemical transformations, although its reactivity is generally low. The acidity of the methyl protons is typically not high enough for easy deprotonation, but reactions can be induced under specific conditions.

Potential transformations include:

Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a carboxylic acid, yielding 1-(3-nitrobenzoyl)-1H-pyrazole-3-carboxylic acid.

Halogenation: Radical halogenation could introduce halogen atoms to the methyl group, though this might require harsh conditions that could affect other parts of the molecule.

Condensation: In the presence of a very strong base, the methyl group could be deprotonated to form an anion, which could then participate in condensation reactions with electrophiles like aldehydes or ketones.

Chemical Transformations of the Nitrobenzoyl Moiety

The 3-nitrobenzoyl group is a key feature of the molecule, offering two primary sites for chemical modification: the aromatic ring and the nitro group itself.

The benzoyl ring is strongly deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups: the nitro group (-NO₂) and the N-pyrazolecarbonyl group. Both of these are meta-directing substituents. chemguide.co.uk

When an electrophilic substitution reaction, such as nitration or halogenation, is performed, the incoming electrophile is directed to the positions that are meta to both deactivating groups. chemguide.co.ukmasterorganicchemistry.com In the case of the 3-nitrobenzoyl moiety, the potential sites for substitution are C5 (meta to the carbonyl and ortho to the nitro group) and C4/C6 (ortho/para to the carbonyl and meta to the nitro group). Given the strong meta-directing nature of both groups, substitution is most likely to occur at the C5 position. The reaction, however, would require harsh conditions due to the highly deactivated nature of the ring. libretexts.orgmasterorganicchemistry.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Position on Benzoyl Ring | Relation to -C=O | Relation to -NO₂ | Predicted Reactivity |

|---|---|---|---|

| 2 | ortho | ortho | Deactivated |

| 4 | para | ortho | Deactivated |

| 5 | meta | meta | Most likely site for substitution (highly deactivated) |

| 6 | ortho | para | Deactivated |

The nitro group is readily reduced to an amino group, a common and useful transformation in organic synthesis. youtube.com This reaction converts 1-{3-nitrobenzoyl}-3-methyl-1H-pyrazole into 1-(3-aminobenzoyl)-3-methyl-1H-pyrazole, a valuable intermediate for further derivatization, such as diazotization or acylation of the newly formed amino group. A variety of reducing agents can accomplish this transformation.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| SnCl₂·2H₂O / Ethanol | Reflux | Commonly used, effective for aromatic nitro compounds. |

| H₂ / Pd-C | Room temperature, atmospheric or elevated pressure | Catalytic hydrogenation, generally clean with high yields. |

| Fe / HCl or NH₄Cl | Aqueous ethanol, reflux | Classical method, inexpensive. |

| NaBH₄ / NiCl₂ or PdCl₂ | Methanol or Ethanol | Can offer good selectivity. chemicalbook.com |

Ring-Opening and Ring-Closure Reactions of the Pyrazole Core

N-acylpyrazoles can be susceptible to nucleophilic attack, which can lead to the opening of the pyrazole ring. scilit.com The stability of the N-acyl bond and the pyrazole ring itself is a critical factor. Strong nucleophiles, such as hydrazine (B178648) or hydroxide (B78521) ions under harsh conditions, can attack the carbonyl carbon of the benzoyl group. This can lead to the cleavage of the N-C(O) bond, regenerating 3-methylpyrazole (B28129) and forming a derivative of 3-nitrobenzoic acid.

Alternatively, nucleophilic attack at the C5 position of the pyrazole ring can initiate a ring-opening cascade. mdpi.com Such reactions are known for other five-membered heterocycles like aziridines, especially when activated by an N-acyl group. mdpi.com The resulting open-chain intermediate could potentially undergo rearrangement or re-cyclization to form different heterocyclic systems. For example, some 5-azidopyrazoles are known to undergo ring-opening upon heating to form acyclic nitriles. mdpi.com

Acylation and Other Derivatization Reactions

The title compound, this compound, is synthesized via the acylation of 3-methylpyrazole with 3-nitrobenzoyl chloride. This is a standard method for the preparation of N-acylpyrazoles. The reaction typically proceeds by nucleophilic attack of the pyrazole nitrogen on the acyl chloride. In unsymmetrical pyrazoles like 3-methylpyrazole, acylation occurs at the less sterically hindered nitrogen atom.

Further derivatization can be achieved through various reactions:

Hydrolysis: The acyl group can be removed by acidic or basic hydrolysis to yield 3-methylpyrazole and 3-nitrobenzoic acid. This lability makes N-acylpyrazoles useful as acylating agents themselves.

C-Acylation vs. O-Acylation: In related pyrazole systems, such as pyrazolones which exist in tautomeric forms, the site of acylation (C-acylation vs. O-acylation) can be controlled by the reaction conditions. For example, using calcium hydroxide as a base can favor C-acylation by forming a calcium complex. rsc.orgscispace.comresearchgate.net While this compound does not have the tautomeric hydroxyl group of a pyrazolone, this illustrates the complexity of acylation chemistry in pyrazole derivatives.

Basicity, Protonation, and Quaternization Phenomena of this compound

The chemical behavior of this compound concerning its basicity, protonation, and quaternization is dictated by the electronic properties of its constituent groups. The presence of a pyrazole ring, a 3-methyl group, and a 1-(3-nitrobenzoyl) group creates a unique electronic environment that significantly influences its reactivity with acids and alkylating agents.

Basicity and Protonation

The basicity of pyrazole itself is modest, with the pKa of its conjugate acid being approximately 2.5. This basicity arises from the lone pair of electrons on the sp2-hybridized nitrogen atom at the 2-position (the "pyridine-like" nitrogen). However, the introduction of an acyl group, such as a 3-nitrobenzoyl group, at the 1-position (the "pyrrole-like" nitrogen) dramatically reduces the basicity of the pyrazole ring.

This marked decrease in basicity is attributed to two primary electronic effects:

Inductive Effect: The carbonyl group of the benzoyl moiety is strongly electron-withdrawing. This effect pulls electron density away from the pyrazole ring, thereby decreasing the electron density on the N2 atom and making its lone pair less available for protonation.

Resonance Effect: The lone pair of the N1 nitrogen atom participates in resonance with the adjacent carbonyl group. This delocalization stabilizes the molecule but further reduces the electron density within the pyrazole ring system, including at the N2 position.

The presence of a nitro group on the benzoyl ring, particularly at the meta position, further exacerbates this effect. The nitro group is one of the strongest electron-withdrawing groups, and its influence is transmitted through the benzene (B151609) ring and the carbonyl group to the pyrazole ring, leading to a significant reduction in the basicity of the N2 atom.

Consequently, this compound is expected to be a very weak base. Protonation, if it occurs, would require strongly acidic conditions. The most likely site of protonation is the N2 atom of the pyrazole ring, as the lone pair on the N1 nitrogen is extensively delocalized through resonance with the carbonyl group.

| Compound | Substituent at N1 | Reported pKa of Conjugate Acid (Approximate) | Reference |

|---|---|---|---|

| Pyrazole | -H | 2.5 | General Literature |

| 1-Methylpyrazole | -CH₃ | 2.2 | General Literature |

| 1-Acetylpyrazole | -COCH₃ | -0.3 | Inferred from related N-acylazoles |

| This compound | -CO(m-NO₂C₆H₄) | Expected to be significantly lower than -0.3 | Theoretical Estimation |

This table is for illustrative purposes and includes estimated values based on the electronic effects of substituents.

Quaternization Phenomena

Quaternization involves the alkylation of a nitrogen atom to form a quaternary ammonium (B1175870) salt. In the case of this compound, the potential sites for quaternization are the N1 and N2 atoms of the pyrazole ring. However, the electronic deactivation of the pyrazole ring by the 3-nitrobenzoyl group presents a significant barrier to this reaction.

The N1 atom is part of an amide-like linkage, and its lone pair is delocalized into the carbonyl group, making it exceptionally unreactive towards electrophiles like alkyl halides. The N2 atom, while being the more basic of the two nitrogens, is also significantly deactivated by the strong electron-withdrawing effects of the N1-substituent.

Therefore, the quaternization of this compound is expected to be a challenging transformation, likely requiring harsh reaction conditions, such as the use of highly reactive alkylating agents (e.g., methyl triflate or "magic methyl") and elevated temperatures. Under such forcing conditions, the reaction may also be complicated by side reactions, including potential cleavage of the N-CO bond.

If quaternization were to occur, it would be expected to take place at the more nucleophilic N2 position. The resulting quaternary salt would carry a positive charge on the pyrazole ring.

Detailed mechanistic studies or specific examples of the quaternization of this compound are not prominently featured in the available scientific literature, underscoring the reduced reactivity of this electron-deficient heterocyclic system. Research on the alkylation of similarly deactivated N-acylpyrazoles is also scarce, suggesting that these compounds are generally poor substrates for quaternization reactions.

| Nitrogen Atom | Relative Basicity | Expected Reactivity towards Protonation | Expected Reactivity towards Quaternization |

|---|---|---|---|

| N1 | Very Low (Amide-like) | Very Low | Extremely Low |

| N2 | Very Low (Deactivated Pyridine-like) | Low (Requires strong acid) | Very Low (Requires forcing conditions) |

In Vitro Biological Activities and Structure Activity Relationships

Antiproliferative and Cytotoxic Effects (In Vitro Cell Line Studies)

No specific data exists for the in vitro antiproliferative or cytotoxic effects of 1-{3-nitrobenzoyl}-3-methyl-1H-pyrazole. Research into the pyrazole (B372694) scaffold has, however, identified numerous derivatives with potent anticancer activity against various human cancer cell lines. nih.govmdpi.com For example, different series of 1,3,5-trisubstituted-1H-pyrazole and thieno[2,3-c]pyrazole derivatives have demonstrated significant cytotoxicity and antiproliferative effects. mdpi.comrsc.org The mechanism and potency of these effects are highly structure-dependent, with specific functional groups greatly influencing the activity. rsc.org

Apoptosis Induction Mechanisms (In Vitro)

There are no studies detailing the apoptosis induction mechanisms for this compound. In the broader class of pyrazole derivatives, apoptosis is a frequently observed mechanism of anticancer action. nih.govwaocp.org Research has shown that certain pyrazole compounds can trigger programmed cell death through the generation of reactive oxygen species (ROS) and the subsequent activation of executioner caspases like caspase-3. nih.govwaocp.org Other pyrazole derivatives have been found to induce apoptosis by inhibiting anti-apoptotic proteins such as Bcl-2 and activating pro-apoptotic proteins like Bax and p53, ultimately leading to cell death. rsc.orgresearchgate.net Some compounds have also been shown to cause DNA damage, contributing to their apoptotic effect. rsc.orgresearchgate.net

Microtubule Assembly Inhibition (In Vitro)

Information regarding the in vitro inhibition of microtubule assembly by this compound is not available. The disruption of microtubule dynamics is a validated target for cancer therapy, and some heterocyclic compounds, including certain pyrazolo[4,3-d]pyrimidines, have been developed as microtubule targeting agents. nih.govnih.gov These agents typically function by binding to tubulin, often at the colchicine (B1669291) binding site, which inhibits tubulin polymerization and disrupts the formation of the mitotic spindle, leading to cell-cycle arrest and apoptosis. nih.govnih.gov

Antimicrobial Activity (In Vitro)

Specific in vitro antimicrobial studies on this compound have not been reported. The pyrazole ring is a key component in many compounds synthesized and evaluated for antimicrobial properties. tsijournals.comjocpr.comnih.gov Various derivatives have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. tsijournals.comresearchgate.netekb.eg The nature and position of substituents on the pyrazole ring are critical for both the potency and spectrum of antimicrobial activity. nih.gov

Antiviral Activity (In Vitro)

There is no published data on the in vitro antiviral activity of this compound. Pyrazole-based scaffolds are recognized for their potential as antiviral agents, with different derivatives showing activity against a variety of DNA and RNA viruses, such as Herpes Simplex Virus (HSV) and Newcastle disease virus (NDV). researchgate.netconsensus.appnih.gov The development of novel pyrazole derivatives continues to be an active area of research for finding new therapeutic agents against viral infections. nih.govmdpi.com

Antimalarial Activity (In Vitro)

The in vitro antimalarial activity of this compound has not been evaluated in published studies. The pyrazole core is considered a privileged scaffold in the search for new antimalarial drugs, with many derivatives showing promising activity against Plasmodium parasites, including chloroquine-resistant strains. nih.govresearchgate.net Research on trisubstituted pyrazoline analogs and other pyrazole-containing compounds has identified candidates with significant in vitro antiplasmodial effects. researchgate.netmdpi.comscielo.br

PPARγ Partial Agonism (Cell-Based Assays)

The peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial regulator of adipogenesis, glucose metabolism, and inflammation, making it a significant target for the development of anti-diabetic drugs. nih.gov Full agonists of PPARγ, such as thiazolidinediones (TZDs), are effective but have been associated with side effects like fluid retention and weight gain. nih.gov This has spurred the search for PPARγ partial agonists, which are hypothesized to offer a better safety profile while retaining therapeutic efficacy. nih.govresearchgate.net

A series of 1,3-diphenyl-1H-pyrazole derivatives have been identified as a new class of potent PPARγ partial agonists. drugbank.comnih.gov In cell-based transactivation assays, these compounds demonstrated partial agonistic activity comparable to known PPARγ modulators. drugbank.comnih.gov The evaluation of dihydropyrano[2,3-c]pyrazole derivatives also identified them as a novel family of PPARγ partial agonists. nih.gov Two specific analogs within this class showed high, micromolar affinity for PPARγ and were selective against other PPAR subtypes (α and δ) and the retinoid X receptor α (RXRα). nih.gov

The partial agonist activity is often characterized by a weaker induction of adipocyte differentiation compared to full agonists. researchgate.net For instance, certain dihydropyrano[2,3-c]pyrazoles were identified as promising PPARγ partial agonists with high inhibitory activity but relatively poor induction of adipocyte differentiation. researchgate.net The binding mode of these partial agonists is thought to differ from full agonists; they tend to stabilize helix H3 and the β-sheet region of the PPARγ ligand-binding domain without directly interacting with the AF-2 helix, which is critical for full agonistic activity. nih.gov

Table 1: PPARγ Partial Agonist Activity of Selected Pyrazole Derivatives This table is representative of the activity of pyrazole derivatives and not specific to this compound.

| Compound Class | Assay Type | Key Finding | Reference |

|---|---|---|---|

| 1,3-Diphenyl-1H-pyrazole derivatives | Cell-based transactivation assay | Showed partial agonistic activity similar to pioglitazone. | drugbank.comnih.gov |

| Dihydropyrano[2,3-c]pyrazole derivatives | Competitive binding and transactivation assays | Identified as high-affinity partial agonists with micromolar potency. | nih.gov |

| Podophyllotoxone (identified via virtual screening) | TR-FRET competitive binding assay and cell-based transcription assays | Exhibited weak agonistic activity against PPARγ compared to rosiglitazone, with an IC50 of 27.43 µM. | nih.gov |

Trypanocidal Efficacy (In Vitro, 3D Culture Models)

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge, with current treatments having limited efficacy and considerable side effects. nih.govnih.gov This has driven research into new chemical entities with trypanocidal activity. Pyrazole derivatives, particularly those containing nitro groups, have emerged as a promising class of compounds.

The evaluation of trypanocidal activity has increasingly moved towards more physiologically relevant models, such as 3D culture systems, which better mimic the tissue microenvironment. nih.govnih.govnih.gov In a study investigating a library of pyrazole derivatives, several compounds showed potent activity against intracellular amastigotes of T. cruzi. nih.gov Specifically, compounds with certain substituents on the aryl ring demonstrated significant efficacy. nih.gov

The use of 3D microtissues allows for the assessment of a compound's ability to penetrate tissue and eliminate the parasite in a more complex environment, providing a better prediction of in vivo efficacy. nih.govnih.gov One particular pyrazole derivative stood out for its effectiveness in a 3D microtissue model, where it was able to abolish parasite recrudescence in vitro. nih.govnih.gov The development of 3D cardiac microtissues is particularly relevant as the heart is a major target of T. cruzi. nih.gov A pyrazole-thiadiazole derivative containing a nitro group (4-NO2) showed potent antiparasitic activity and a significant reduction in parasite load in such a model. nih.gov

**Table 2: Trypanocidal Activity of Selected Pyrazole Derivatives against T. cruzi*** *This table is representative of the activity of pyrazole derivatives and not specific to this compound.

| Compound Series | Target Stage | Key Finding | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| 1-Aryl-1H-pyrazole-imidazoline derivatives (e.g., 3j) | Intracellular amastigotes | Identified as a promising candidate from in vitro phenotypic screening. | 2.75 ± 0.62 | nih.gov |

| 1-Aryl-1H-pyrazole-imidazoline derivatives (e.g., 3m) | Intracellular amastigotes | Showed significant trypanocidal efficacy in a 3D microtissue model. | 3.58 ± 0.25 | nih.govnih.gov |

| Pyrazole-thiadiazole derivative (2k, 4-NO2) | Intracellular amastigotes | Demonstrated potent antiparasitic activity in a 3D cardiac microtissue model. | Not specified | nih.gov |

Structure-Activity Relationship (SAR) Analysis)

The biological activity of pyrazole derivatives is intrinsically linked to their chemical structure. SAR analyses provide crucial insights into how different functional groups and their positions on the pyrazole core influence the desired biological effect.

For PPARγ partial agonism, SAR studies of 1,3-diphenyl-1H-pyrazole derivatives have been conducted using comparative molecular field analysis and binding mode analysis. drugbank.comnih.gov These studies have provided a deeper understanding of the structural features responsible for their partial agonistic effect. drugbank.comnih.gov For dihydropyrano[2,3-c]pyrazoles, a modeling approach based on multiple individual flexible alignments has been used to connect the chemical structure of the ligand to its receptor binding mode and biological activity. researchgate.netnih.gov

In the context of trypanocidal activity, SAR analysis of 1-aryl-1H-pyrazole-imidazoline derivatives revealed that the potency against T. cruzi was enhanced by the presence of bromine, chlorine, or methyl substituents in the para-position of the aryl ring. nih.govnih.gov Conversely, the introduction of a methyl group on the pyrazole or imidazoline (B1206853) ring led to a decrease in trypanocidal activity. mdpi.com The replacement of a secondary amide with a primary amide in a series of pyrazole-carboxamide hybrids was also found to be detrimental to activity, likely by hindering the molecule's proper fit into the active site of the target enzyme, cruzipain. nih.gov For a series of 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acids, the potency was dependent on the length of the alkanoic acid side chain and its topological relationship with the phenyl rings. nih.gov

The presence of a nitro group, as in the title compound this compound, is a feature of benznidazole, a drug used to treat Chagas disease. nih.gov In a series of pyrazole-thiadiazole derivatives, a compound with a 4-nitro substituent was among the most active against intracellular amastigotes. nih.gov This suggests that the nitro group can be a key contributor to the trypanocidal efficacy of pyrazole-based compounds.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Pyrazole Derivatives

| Biological Activity | Compound Class | Favorable Structural Features | Unfavorable Structural Features | Reference |

|---|---|---|---|---|

| PPARγ Partial Agonism | 1,3-Diphenyl-1H-pyrazole derivatives | Specific phenyl substitutions leading to partial agonism. | - | drugbank.comnih.gov |

| Trypanocidal Activity | 1-Aryl-1H-pyrazole-imidazoline derivatives | Br, Cl, or methyl substituents in the para-position of the aryl ring. | Methyl group on the pyrazole or imidazoline ring. | nih.govnih.govmdpi.com |

| Trypanocidal Activity | Pyrazole-carboxamide hybrids | Secondary amide linkage. | Primary amide linkage. | nih.gov |

| Trypanocidal Activity | Pyrazole-thiadiazole derivatives | Nitro group at the 4-position of the phenyl ring. | - | nih.gov |

| Platelet Aggregation Inhibition | 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acids | Omega-alkanoic acid side chain of eight or nine atoms. | Shorter or longer side chains. | nih.gov |

Potential Applications Beyond Biological Activity

Role in Agrochemical Development

The pyrazole (B372694) chemical class is a well-established and important constituent in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. Although specific studies on the agrochemical activity of 1-{3-nitrobenzoyl}-3-methyl-1H-pyrazole are not prevalent in publicly available research, the extensive investigation into analogous pyrazole derivatives highlights the potential of this structural motif.

Herbicidal Activity: A number of pyrazole derivatives have been synthesized and evaluated for their herbicidal properties. For instance, a series of 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles demonstrated notable herbicidal activity at a concentration of 100 mg/L. nih.gov One particular compound from this series, 5-chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine, exhibited a bleaching effect on green weeds and showed significant post-emergence herbicidal effects against Digitaria sanguinalis L. at a dosage of 750 g a.i. ha⁻¹. nih.gov Furthermore, certain pyrazole aromatic ketone analogs have been identified as potent inhibitors of the 4‐hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicides. researchgate.net Several of these analogs displayed excellent herbicidal activity against broadleaf weeds like Chenopodium serotinum, Stellaria media, and Brassica juncea at an application rate of 37.5 g ha⁻¹. researchgate.net

Insecticidal and Fungicidal Activity: The pyrazole scaffold is also a key feature in numerous insecticides and fungicides. Research into 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings revealed that some of these compounds exhibit good insecticidal activity against Aphis fabae. researchgate.net For example, compound 7h from this series demonstrated 85.7% mortality at a concentration of 12.5 mg/L, which is comparable to the commercial insecticide imidacloprid. researchgate.net In the realm of fungicides, novel pyrazole carboxamides and isoxazolol pyrazole carboxylates have been synthesized and tested against various phytopathogenic fungi. mdpi.com One of the isoxazolol pyrazole carboxylates, 7ai, showed particularly strong antifungal activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. mdpi.com

The presence of the 3-methyl-1H-pyrazole core in this compound, combined with the extensive body of research on related structures, suggests that it could be a candidate for investigation in the development of new agrochemical agents. The specific substitution of the 3-nitrobenzoyl group at the N1 position would likely modulate its biological activity, selectivity, and physicochemical properties.

Table 1: Examples of Agrochemical Activity in 3-Methyl-1H-pyrazole Derivatives and Related Compounds

| Compound Class/Derivative | Target Pest/Weed | Activity/Efficacy | Reference |

|---|---|---|---|

| 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis L. | Bleaching activity, significant post-emergence effect at 750 g a.i. ha⁻¹ | nih.gov |

| Pyrazole aromatic ketone analogs | Chenopodium serotinum, Stellaria media, Brassica juncea | Excellent herbicidal activity at 37.5 g ha⁻¹ | researchgate.net |

| 1H-pyrazole-5-carboxylic acid derivatives | Aphis fabae | 85.7% mortality at 12.5 mg/L for compound 7h | researchgate.net |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | Strong antifungal activity with EC₅₀ of 0.37 μg/mL | mdpi.com |

Applications in Materials Science (e.g., Polymer Chemistry)

Pyrazole derivatives are increasingly being explored for their utility in materials science, particularly in the synthesis of polymers with desirable properties. While there is no specific literature detailing the incorporation of this compound into polymeric structures, the characteristics of related pyrazole-containing polymers suggest potential avenues for its application.

The pyrazole ring, being a stable aromatic heterocycle, can be incorporated into polymer backbones or as pendant groups to impart specific functionalities. For instance, tetraaryl pyrazole polymers have been synthesized through the free radical polymerization of styryl-substituted pyrazole monomers. nih.gov These polymers exhibit high thermal stability, with decomposition temperatures reaching up to 300 °C, and are soluble in common organic solvents. nih.gov A particularly interesting property of these polymers is their aggregation-induced emission enhancement (AIEE), a phenomenon where the fluorescence intensity increases in an aggregated state. nih.gov This property makes them suitable for applications in fluorescent sensors.

Furthermore, the pyrazole nucleus is a key component in poly(pyrazolyl)borate ligands, also known as scorpionate ligands. These ligands form stable complexes with a wide range of metals, and these complexes can be used to create coordination polymers with interesting magnetic, optical, or catalytic properties. The thermal stability of pyrazole-based energetic materials has also been a subject of study, with some pyrazole-1,2,4-triazole-based explosives exhibiting decomposition temperatures as high as 354 °C. mdpi.com

Given the thermal stability observed in various pyrazole-containing materials, it is plausible that polymers derived from or incorporating this compound could also exhibit good thermal resistance. The nitrobenzoyl group might further influence properties such as solubility, thermal behavior, and intermolecular interactions within a polymer matrix.

Table 2: Properties of Tetraaryl Pyrazole Polymers

| Property | Description | Reference |

|---|---|---|

| Synthesis Method | Free radical polymerization of styryl substituted pyrazole monomers | nih.gov |

| Thermal Stability | Stable up to 300 °C | nih.gov |

| Solubility | Soluble in organic solvents | nih.gov |

| Photophysical Property | Aggregation-Induced Emission Enhancement (AIEE) | nih.gov |

| Potential Application | Fluorescent chemosensors for explosives | nih.gov |

Use as Fluorescent Agents and Dyes

The pyrazole heterocycle is a key structural motif in a variety of fluorescent compounds and dyes. The electronic properties of the pyrazole ring, which can be readily tuned by substitution, make it an excellent platform for the design of fluorophores and chromophores. While the specific fluorescent properties of this compound have not been detailed in the literature, the extensive research on related pyrazole derivatives provides a strong basis for its potential in this area.

Pyrazole-based compounds have been developed as "turn-on" fluorescent sensors for a range of metal ions, including Zn²⁺, Cd²⁺, Fe³⁺, and Fe²⁺. nih.gov These sensors typically exhibit a significant increase in fluorescence intensity upon binding to the target ion. For example, a pyrazole-based sensor showed a 20-fold increase in emission at 480 nm in the presence of Zn²⁺. nih.gov Other pyrazole-based fluorescent probes have been designed for the selective detection of hazardous substances like Hg²⁺ and phosgene, demonstrating high sensitivity and selectivity. researchgate.netnih.gov

It is important to note that the presence of a nitro group, such as in the 3-nitrobenzoyl moiety of the target compound, can significantly influence the fluorescence properties. In many cases, nitro groups act as fluorescence quenchers through processes like internal conversion. globalresearchonline.net This quenching effect has been utilized in the design of "turn-off" sensors or probes that become fluorescent upon the chemical transformation of the nitro group. globalresearchonline.net

Beyond fluorescent probes, pyrazole derivatives are fundamental components of many commercial dyes. Azo pyrazolyl dyes, which are formed by coupling a diazotized amine with a pyrazole derivative, constitute a significant class of dyes used for coloring textiles and other materials. mdpi.com These dyes are known for their bright colors and good fastness properties. The synthesis of such dyes is a well-established area of industrial chemistry, with patents describing various methods for their preparation. mdpi.com

The chromophoric system of this compound, containing both a pyrazole ring and a nitroaromatic group, suggests that it could possess interesting optical properties, although the potential for fluorescence might be diminished by the nitro group.

Table 3: Examples of Pyrazole-Based Fluorescent Probes and Their Applications

| Pyrazole Derivative Type | Target Analyte | Sensing Mechanism | Emission Wavelength (λem) | Reference |

|---|---|---|---|---|

| Pyrazoline/Pyrazole Sensor | Zn²⁺/Cd²⁺ | "Turn-on" fluorescence | 480 nm | nih.gov |

| Pyrazoline/Pyrazole Sensor | Fe³⁺/Fe²⁺ | "Turn-on" fluorescence | 465 nm | nih.gov |

| Pyrazole-based probe (Pyr-Rhy) | Hg²⁺ | Complexation-induced fluorescence | Not specified | researchgate.net |

| Coumarin-pyrazole probe | Phosgene | Reaction-based sensing | Not specified | nih.gov |

| Pyrazolo[3,4-b]pyridine | Nitroreductase (hypoxia) | Quenched by nitro group, fluorescence upon reduction | ~541 nm | globalresearchonline.net |

Catalytic Applications

Ligands for Metal Catalysis: Pyrazole derivatives are widely used as ligands in coordination chemistry and homogeneous catalysis. Protic pyrazoles (those with an NH group) can act as proton-responsive ligands, where the NH group can participate in the catalytic cycle through hydrogen bonding or proton transfer. nih.gov Pincer-type ligands incorporating pyrazole moieties have been used in ruthenium and osmium complexes for a variety of transformations. nih.gov Copper(II) complexes of tripodal pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. researchgate.net

Organocatalysis: In the realm of organocatalysis, chiral pyrazole derivatives have been employed to catalyze asymmetric reactions. For example, chiral pyrazole-3-carboxamides and related structures have been used as organocatalysts for the asymmetric Henry reaction (a type of aldol (B89426) reaction) in the presence of a copper salt. mjcce.org.mk Furthermore, the combination of a squaramide organocatalyst and a silver salt has been used in a sequential catalytic system to synthesize chiral pyrano-annulated pyrazoles in high yields and enantioselectivities. nih.gov

The subject compound, this compound, is an N-acylpyrazole. While some research has focused on the catalytic reactions of N-acylpyrazoles (i.e., where the pyrazole is the substrate), their use as catalysts or ligands is less common. researchgate.netacs.org The presence of the acyl group at the N1 position blocks the coordination of that nitrogen atom and removes the protic character that is important in some catalytic systems. However, the other nitrogen atom (at position 2) and potentially the carbonyl oxygen of the benzoyl group could still act as coordination sites for a metal center. The electron-withdrawing nature of the 3-nitrobenzoyl group would significantly influence the electronic properties of the pyrazole ring and its coordinating ability.

Table 4: Catalytic Applications of Pyrazole Derivatives

| Catalyst System | Reaction Type | Role of Pyrazole Derivative | Reference |

|---|---|---|---|

| Protic pyrazole pincer complexes (Ru, Os) | Hydrogenation, dehydrogenation, reductions | Proton-responsive ligand | nih.gov |

| Copper(II) complexes with tripodal pyrazole ligands | Catechol oxidation | Ligand for metal catalyst | researchgate.net |

| Squaramide and Silver salt | Asymmetric Michael addition/hydroalkoxylation | Substrate for organocatalyst | nih.gov |

| Chiral pyrazole-3-carboxamides with CuCl | Asymmetric Henry reaction | Organocatalyst | mjcce.org.mk |

| Chiral-at-rhodium complex | Enantioselective α-halogenation | Substrate for metal catalyst | acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.